molecular formula C16H24N2O2 B1519868 (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate CAS No. 1171197-20-8

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Numéro de catalogue: B1519868
Numéro CAS: 1171197-20-8
Poids moléculaire: 276.37 g/mol
Clé InChI: SWUANUQBXJNXGP-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-aminophenyl substituent at the 3-position of the piperidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or PARP (poly-ADP ribose polymerase) inhibitors, as suggested by its enantiomer’s identification as "Niraparib Impurity 5" . The stereochemistry at the 3-position (S-configuration) distinguishes it from its (R)-enantiomer, which may exhibit divergent biological activities or metabolic profiles.

Propriétés

IUPAC Name

tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUANUQBXJNXGP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 170011-57-1

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising results in inhibiting cell proliferation in breast cancer models (IC50 values ranging from 0.1 to 100 nM) and inducing apoptosis in cancer cells .
    • A study highlighted that certain piperidine derivatives, potentially including (S)-tert-butyl variants, demonstrated selective toxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Neurological Effects :
    • The compound's structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives are often explored for their effects on dopamine and serotonin receptors, which could relate to therapeutic applications in neurodegenerative diseases and mood disorders .
  • Inhibition of Enzymatic Activity :
    • Similar compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and other proteases . This inhibition is crucial for preventing tumor metastasis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available piperidine derivatives and 4-aminobenzaldehyde.
  • Boc Protection : The amine group is protected using Boc (tert-butyloxycarbonyl) to prevent unwanted reactions during subsequent steps.
  • Coupling Reaction : The protected amine is then coupled with carboxylic acid derivatives to form the desired product.
  • Deprotection : Finally, the Boc group is removed to yield the free amine.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityIC50 ValueCell Line
Cytotoxicity0.126 μMMDA-MB-231
Apoptosis Induction27.13 ng/mLMCF-7
MMP InhibitionNot SpecifiedVarious

Notable Research Findings

  • Cytotoxicity in Cancer Models :
    • In vitro studies have shown that (S)-tert-butyl derivatives can inhibit cell growth significantly in triple-negative breast cancer models, demonstrating a potential for targeted cancer therapies .
  • Selectivity Index :
    • The selectivity index against normal versus cancerous cells is a critical metric for evaluating the safety profile of new drugs. Compounds similar to (S)-tert-butyl have shown improved selectivity, indicating lower toxicity to healthy cells compared to malignant ones .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with cell proliferation and survival, particularly through apoptosis induction pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Intermediate in Drug Synthesis

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of niraparib, a drug used for the treatment of certain cancers, including ovarian cancer. Niraparib functions as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is vital for targeting tumors with BRCA mutations . The synthesis pathway often involves Boc protection and chiral separation techniques to ensure the desired stereochemistry is achieved efficiently.

2. Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to evaluate modifications that enhance biological activity or alter pharmacokinetic properties. For instance, research into derivatives of this compound has highlighted the importance of specific substituents on the piperidine ring that can significantly influence potency against various biological targets .

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving DNA repair pathways. By inhibiting PARP enzymes, these compounds can induce synthetic lethality in cancer cells deficient in homologous recombination repair mechanisms .

2. Potential as Antimalarial Agents

Although not primarily designed for this purpose, some studies have explored the potential of similar piperidine derivatives in antimalarial applications. The optimization of such compounds has shown promising results against Plasmodium falciparum, although challenges remain regarding their bioavailability and permeability .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationKey Findings
AntimalarialCompounds showed activity against P. falciparum but faced issues with bioavailability.
AnticancerIdentified as an intermediate for niraparib, demonstrating significant efficacy in BRCA-mutated cancers.
Drug SynthesisEfficiently synthesized through chiral separation methods; crucial for developing PARP inhibitors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate with its structural analogs, focusing on molecular features, physicochemical properties, and biological implications.

Enantiomeric Pair: (R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • Structural Difference : The (R)-enantiomer (Niraparib Impurity 5) shares the same molecular formula (C₁₅H₂₂N₂O₂) and molecular weight (278.35 g/mol) but differs in stereochemistry at the 3-position .
  • Functional Role: As a pharmaceutical impurity, the (R)-enantiomer may arise during synthetic processes, necessitating strict stereochemical control in drug manufacturing.
  • Regulatory Significance : Impurities like this require quantification under ICH guidelines to ensure drug safety and efficacy .

Pyridinyl Analog: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Structural Difference: Replaces the 4-aminophenyl group with a pyridin-3-yl moiety, altering the molecular formula to C₁₅H₂₃N₃O₂ (MW: 277.36 g/mol) .
  • Physicochemical Properties : Exists as a light yellow solid, contrasting with the likely pale or white solid form of the target compound due to aromatic amine vs. heteroaromatic differences .
  • Safety Profile: No GHS classification is available, suggesting undefined hazards, though handling precautions (e.g., respiratory and eye protection) are advised .

Hydroxyl- and Methoxy-Substituted Analogs

  • This may enhance solubility but reduce membrane permeability compared to the aminophenyl variant .

Tert-Butyl Group Influence on Enzyme Interactions

This suggests that tert-butyl groups in related structures may influence enzyme-mediated metabolism or toxicity, though specific data for piperidine derivatives are lacking.

Data Table: Key Comparative Features

Compound Name Molecular Formula MW (g/mol) Key Substituent Physical State Biological/Regulatory Notes
This compound C₁₅H₂₂N₂O₂ 278.35 4-Aminophenyl (S) Likely white solid Chiral pharmaceutical intermediate
(R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate C₁₅H₂₂N₂O₂ 278.35 4-Aminophenyl (R) Not reported Niraparib impurity; regulatory focus
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl Light yellow solid Undefined hazards; handling precautions
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate C₁₄H₂₆N₂O₃ 270.37 3-Methoxy, 4-amino Not reported Increased polarity; solubility modifier

Research Implications and Gaps

  • Stereochemical Impact : Further studies are needed to compare the enzymatic interactions and metabolic stability of the (S)- and (R)-enantiomers.
  • Substituent Effects: The pyridinyl analog’s heteroaromatic ring may confer distinct binding affinities in biological targets (e.g., kinases) versus the aminophenyl group.
  • Safety Data : The absence of GHS classification for several analogs highlights the need for standardized toxicity profiling.

Méthodes De Préparation

Resolution Using D-Phenylglycine Derivative (D-PG)

A notable patented method (CN106432056A) describes the preparation of the (3S)-enantiomer via chiral resolution of the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate using a D-phenylglycine derivative as the resolving agent. The process involves:

  • Dissolving the racemic compound in an aqueous alcoholic solution (preferably ethanol-water with volume ratio 1:15-20).
  • Adding the resolving agent p-toluenesulfonyl-D-phenylglycine (D-PG) in a molar ratio close to 1:1.
  • Heating the mixture to 60-70°C for 2-3 hours, then slowly cooling to 40-45°C to induce crystallization of the diastereomeric salt.
  • Isolating the salt by filtration and performing acid hydrolysis to release the free (S)-enantiomer.
  • Adjusting the pH to 8-10 with an organic base (preferably ammonia) to precipitate the pure product.
  • Recovering the resolving agent for reuse.

This method achieves a high resolution efficiency with an optical purity (enantiomeric excess) suitable for pharmaceutical applications and is scalable for industrial production.

Parameter Condition/Value
Solvent Ethanol-water (1:15-20 volume ratio)
Temperature (resolution) 60-70 °C for 2-3 hours
Cooling Slow cooling to 40-45 °C, then room temp
Molar ratio (racemate:D-PG) 1 : 0.95–1.25 (preferably 1 : 1.03–1.08)
pH adjustment 8–10 (using ammonia or organic base)
Yield of resolved salt ~84.7%
Advantages High optical purity, recyclable resolving agent, low cost

Asymmetric Synthesis Using Chiral Catalysts

Another approach involves asymmetric catalytic synthesis using chiral phosphates derived from (R)-(-)-binaphthol phosphate combined with copper salts in mixed solvents (DMF/water). This method is detailed in patent CN106432057A and includes:

  • Reacting tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with (R)-(-)-binaphthol phosphate and copper salts (CuI or CuCl2) in DMF/water (7:1 to 8:1 volume ratio) at elevated temperatures (80-85°C) for 1 to 1.5 hours.
  • Cooling the reaction mixture to 45-50°C to precipitate the chiral complex.
  • Hydrolyzing the complex with hydrochloric acid, followed by pH adjustment (pH 8-9) with bases such as sodium hydroxide or cesium carbonate.
  • Extracting, recrystallizing, and drying the product to obtain the (S)-enantiomer.

This catalytic method offers an alternative to resolution with the potential for higher atom economy and fewer waste products, though it requires precise control of reaction conditions and catalyst handling.

Parameter Condition/Value
Catalyst (R)-(-)-binaphthol phosphate + CuI or CuCl2
Solvent DMF/water (7:1 or 8:1 volume ratio)
Temperature 80-85 °C for 1–1.5 hours
Hydrolysis 5-10% HCl solution
pH adjustment 8-9 (NaOH or Cs2CO3)
Product isolation Recrystallization from petroleum ether

Protection and Deprotection Strategies

The amino group on the phenyl ring is often protected during synthesis to avoid side reactions and facilitate resolution. The Boc (tert-butoxycarbonyl) group is commonly used to protect the piperidine nitrogen, providing stability and ease of removal under acidic conditions when required.

The literature notes that protecting the amino group on the phenyl ring before resolution can complicate separation due to similar properties of protected and unprotected forms, thus direct resolution of the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate without additional amino protection is preferred for efficiency.

Summary Table of Preparation Methods

Method Key Features Advantages Challenges
Chiral Resolution with D-PG Uses D-phenylglycine derivative as resolving agent; aqueous alcoholic solvent; crystallization and hydrolysis steps High optical purity; recyclable resolving agent; scalable Requires precise solvent ratios and pH control
Asymmetric Catalysis with BINOL phosphate Catalytic asymmetric synthesis using chiral phosphate and copper salts in DMF/water Avoids resolution step; potentially higher atom economy Catalyst cost; reaction condition sensitivity
Protection/Deprotection Strategy Boc protection of piperidine nitrogen; amino group sometimes protected Stability during synthesis Amino protection complicates resolution; product purity issues

Research Findings and Industrial Relevance

  • The chiral resolution method using D-PG derivatives is well-documented and industrially viable due to its high yield (~85%) and optical purity, with the resolving agent being recyclable, reducing cost and environmental impact.
  • The asymmetric catalytic method provides a promising alternative with fewer steps but requires more complex catalyst systems and solvent handling.
  • The choice of method depends on scale, cost constraints, and purity requirements, with resolution favored for large-scale production of high-purity this compound for pharmaceutical use.

Q & A

Basic: What are the standard synthetic routes for preparing (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Piperidine ring formation : Cyclization of precursors like amino alcohols or via reductive amination .
  • Introduction of the tert-butyl carbamate group : Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, TEA) to protect the amine .
  • Arylation : Suzuki coupling or Buchwald-Hartwig amination to attach the 4-aminophenyl group .
    Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Advanced: How can stereochemical control be ensured during the synthesis of the (S)-enantiomer?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts for asymmetric hydrogenation) .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (≥98%) .
  • Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in stereochemical assignments .

Basic: What characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify piperidine ring protons (δ 1.4–3.8 ppm), tert-butyl group (δ 1.4 ppm), and aromatic protons (δ 6.5–7.2 ppm) .
    • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm regiochemistry .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 305.18) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Re-examine reaction conditions : Trace solvents (e.g., DMF) or byproducts (e.g., de-Boc products) may cause artifacts. Repurify via preparative HPLC .
  • Isotopic labeling : Use ¹⁵N or deuterated analogs to distinguish overlapping signals .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste disposal : Collect in sealed containers labeled for halogenated/organic waste .

Advanced: What methodologies are used to study its interactions with biological targets (e.g., receptors)?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like GPCRs .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes .

Basic: How can solubility challenges be addressed for in vitro assays?

  • Solvent selection : Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer (e.g., PBS with 0.1% Tween-80) .
  • Co-solvents : Use cyclodextrins or PEG derivatives to enhance aqueous solubility .
  • Sonication : Brief sonication (5–10 min) to disperse aggregates .

Advanced: What strategies optimize pharmacokinetic properties (e.g., metabolic stability)?

  • Structure-activity relationship (SAR) studies : Modify the 4-aminophenyl group (e.g., fluorination) to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or carbonate moieties for controlled release .
  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to assess half-life .
    • Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.